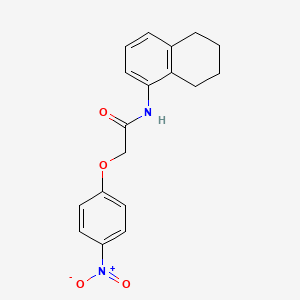

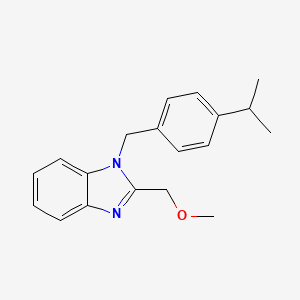

8-hydrazino-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound under study is a purine derivative, characterized by its unique structure and potential for various applications. Purine derivatives have been extensively researched for their biological activities and chemical properties. This compound, in particular, features a hydrazino group attached to the purine core, which may influence its chemical reactivity and interaction with biological systems.

Synthesis Analysis

Synthesis of purine derivatives often involves complex reactions, including alkylation, acylation, and nucleophilic substitution. A common approach for synthesizing such compounds includes starting with a purine base and introducing specific functional groups through targeted chemical reactions. The hydrazino group can be introduced via nucleophilic substitution reactions, leveraging the reactivity of precursor compounds with electrophilic sites on the purine ring.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a purine core, a bicyclic structure consisting of pyrimidine and imidazole rings. The hydrazino group at the 8-position introduces nucleophilic characteristics, potentially affecting the compound's electronic distribution and steric hindrance. Structural analyses, such as X-ray crystallography or NMR spectroscopy, can provide detailed insights into the arrangement of atoms and the compound's conformation.

Chemical Reactions and Properties

Purine derivatives exhibit a wide range of chemical reactivities due to the presence of multiple functional groups. The hydrazino group can participate in various chemical reactions, including condensation to form hydrazones or participation in cycloaddition reactions. Its chemical properties are influenced by the purine core's electronic characteristics and the steric effects of the substituents.

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of a hydrazino group can affect these properties by altering intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. Analytical techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be used to study these properties.

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and redox potential, are key to understanding its behavior in various environments. These properties are determined by the electronic structure of the purine core and the nature of the substituents, particularly the hydrazino group.

References for the provided information can be found in the following studies and reviews:

- Rahat et al. (1974) studied the ionisation and methylation reactions of purine-6,8-diones, which can provide insights into the chemical properties of similar compounds (Rahat, Bergmann, & Tamir, 1974).

- Gobouri (2020) and Khaliullin et al. (2010) explored the synthesis of purine derivatives, offering a foundation for understanding the synthetic pathways that might be relevant for the compound (Gobouri, 2020), (Khaliullin & Klen, 2010).

Eigenschaften

IUPAC Name |

8-hydrazinyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6O2/c1-6(2)4-5-17-7-8(13-10(17)15-12)16(3)11(19)14-9(7)18/h6H,4-5,12H2,1-3H3,(H,13,15)(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUYKHAUFDYSQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)

![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)

![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)

![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)